

## GSK9311: A Technical Guide to a BRPF1/BRPF2 Bromodomain Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GSK9311** is a chemical probe that serves as a valuable tool for studying the biological roles of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically BRPF1 and BRPF2. It functions as a less active analogue and negative control for the potent and selective BRPF1 inhibitor, GSK6853.[1][2] This technical guide provides an in-depth overview of **GSK9311**, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its characterization. The information presented is intended to enable researchers to effectively utilize **GSK9311** in their investigations of BRPF-mediated biological processes and as a reference in drug discovery programs targeting bromodomains.

## **Introduction to BRPF Proteins and GSK9311**

The BRPF family of proteins, comprising BRPF1, BRPF2 (also known as BRD1), and BRPF3, are crucial scaffolding proteins that play a pivotal role in the assembly and function of MYST family histone acetyltransferase (HAT) complexes.[3] These complexes are key epigenetic regulators involved in chromatin modification and gene transcription.

BRPF1 predominantly associates with the MOZ (Monocytic Leukemia Zinc finger protein)
and MORF (MOZ-Related Factor) HATs. The resulting MOZ/MORF complexes are involved
in the acetylation of several lysine residues on histone H3, including H3K14 and H3K23.[4][5]
These modifications are generally associated with transcriptional activation. The BRPF1-



MOZ/MORF complex is essential for various developmental processes, including hematopoiesis and neurogenesis.[4]

BRPF2 and BRPF3 preferentially form complexes with the HBO1 (HAT bound to ORC1)
 acetyltransferase.[6][7] The BRPF2/3-HBO1 complexes are the primary mediators of global
 H3K14 acetylation and also acetylate lysines on histone H4 (K5, K8, K12).[6][8] These
 complexes are critical for processes such as embryonic development and erythropoiesis.[7]

**GSK9311** is a synthetic, cell-permeable small molecule designed to interact with the bromodomain of BRPF proteins. Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones, thereby tethering the HAT complexes to specific chromatin regions. By occupying the acetyl-lysine binding pocket of the bromodomain, **GSK9311** can modulate the recruitment and activity of BRPF-containing HAT complexes.

### **Mechanism of Action**

**GSK9311** acts as a competitive inhibitor of the BRPF1 and BRPF2 bromodomains. It binds to the hydrophobic pocket within the bromodomain that normally recognizes acetylated lysine residues on histone tails. This binding event physically obstructs the interaction between the BRPF protein and acetylated histones, thereby preventing the localization of the associated HAT complexes to their target chromatin sites. The consequence is a reduction in histone acetylation at specific loci, leading to alterations in gene expression. **GSK9311** serves as a negative control for the highly potent BRPF1 inhibitor GSK6853; the key structural difference is the alkylation of the 5-amide in **GSK9311**, which significantly reduces its inhibitory activity.[2][9]

## **Quantitative Data**

The inhibitory activity and selectivity of **GSK9311** and its potent analog GSK6853 have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of **GSK9311** and GSK6853



Compoun d	Target	Assay Type	pIC50	IC50 (nM)	pKd	Kd (nM)
GSK9311	BRPF1	TR-FRET	6.0[1]	~1000	-	-
BRPF2	TR-FRET	4.3[1]	>10000	-	-	
GSK6853	BRPF1	TR-FRET	8.1[6][10]	8[2]	9.5[3]	0.3[2]
BRPF2	TR-FRET	5.1[10]	~7900	-	-	
BRPF3	TR-FRET	4.8[10]	>15000	-	-	_
BRD4 BD1	TR-FRET	4.7[10]	>20000	-	-	_
BRD4 BD2	TR-FRET	<4.3[10]	>50000	-	-	

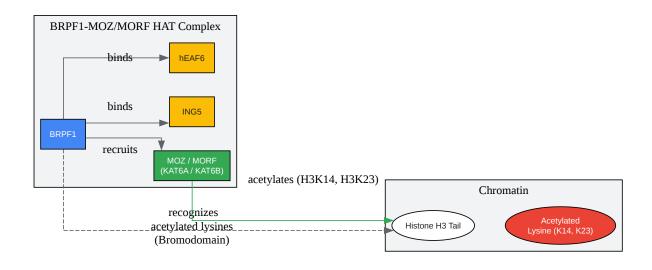
Table 2: Cellular Activity of GSK9311 and GSK6853

Compound	Target	Assay Type	pIC50	IC50 (nM)
GSK9311	BRPF1B-Histone H3.3 Interaction	NanoBRET	5.4[9]	~4000
GSK6853	BRPF1B-Histone H3.3 Interaction	NanoBRET	7.7[9]	20[2]
Endogenous BRPF1	Chemoproteomic Competition	8.6[2][9]	~0.25	

# Signaling Pathways and Experimental Workflows Signaling Pathways

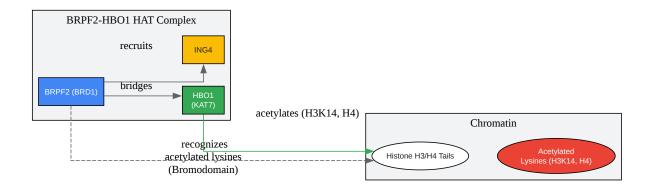
The following diagrams illustrate the composition of the BRPF1- and BRPF2-containing HAT complexes and their role in histone acetylation.





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BRPF1-MOZ/MORF Histone Acetyltransferase Complex.



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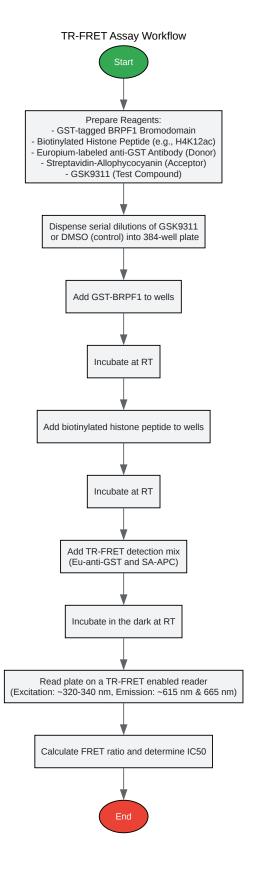


BRPF2-HBO1 Histone Acetyltransferase Complex.

## **Experimental Workflows**

The following diagrams outline the general workflows for key assays used to characterize **GSK9311**.

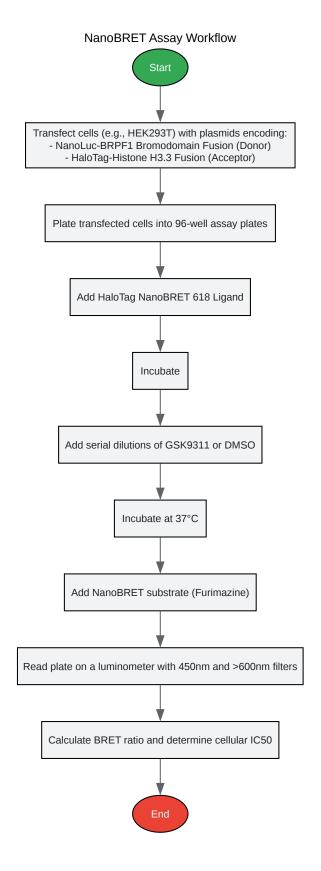




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TR-FRET Assay Workflow.





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NanoBRET Assay Workflow.



## **Experimental Protocols**

The following protocols provide a general framework for the characterization of **GSK9311**. Specific concentrations and incubation times may require optimization.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the ability of **GSK9311** to inhibit the interaction between the BRPF1 bromodomain and an acetylated histone peptide.

- Principle: A GST-tagged BRPF1 bromodomain is recognized by a Europium (Eu)-labeled anti-GST antibody (donor), and a biotinylated histone peptide (e.g., H4 tetra-acetylated) is recognized by streptavidin-conjugated allophycocyanin (SA-APC; acceptor). When in close proximity, excitation of the Eu donor results in energy transfer to the APC acceptor, which then emits light at a longer wavelength. GSK9311 binding to the bromodomain disrupts the protein-peptide interaction, leading to a decrease in the FRET signal.
- Materials:
  - Recombinant GST-tagged BRPF1 bromodomain
  - Biotinylated histone H4 (acK5, acK8, acK12, acK16) peptide
  - LANCE Ultra Europium-W1024 anti-GST Antibody (PerkinElmer)
  - LANCE Ultra ULight™-Streptavidin (PerkinElmer) or other suitable SA-APC
  - Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM
     DTT
  - GSK9311 and GSK6853 (for comparison) dissolved in DMSO
  - 384-well low-volume white assay plates
- Procedure:



- Prepare serial dilutions of GSK9311 in DMSO, then dilute in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
- Add 5 μL of diluted compound or DMSO (vehicle control) to the assay plate.
- Add 5 μL of GST-BRPF1 (e.g., final concentration of 10 nM) to each well.
- Incubate for 15 minutes at room temperature.
- Add 5 μL of biotinylated histone peptide (e.g., final concentration of 50 nM) to each well.
- Incubate for 15 minutes at room temperature.
- Prepare a detection mix containing Eu-anti-GST antibody (e.g., final concentration 2 nM)
   and SA-APC (e.g., final concentration 20 nM) in Assay Buffer.
- Add 5 μL of the detection mix to each well.
- Incubate the plate in the dark for 1-2 hours at room temperature.
- Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Eu) and 665 nm (APC).
- Data Analysis: Calculate the FRET ratio (665 nm emission / 615 nm emission). Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.

## NanoBRET™ Cellular Target Engagement Assay

This live-cell assay measures the ability of **GSK9311** to disrupt the interaction between the BRPF1 bromodomain and histone H3.3 in a cellular context.[10]

Principle: BRPF1 is expressed in cells as a fusion with NanoLuc® luciferase (energy donor), and histone H3.3 is expressed as a fusion with HaloTag®, which is labeled with a cell-permeable fluorescent ligand (energy acceptor). Interaction between BRPF1 and histones brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). A cell-permeable inhibitor like GSK9311 will compete with the histone interaction, leading to a decrease in the BRET signal.



#### Materials:

- HEK293T cells
- Plasmids for NanoLuc®-BRPF1 (N- or C-terminal fusion) and HaloTag®-Histone H3.3
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium
- HaloTag® NanoBRET™ 618 Ligand (Promega)
- NanoBRET™ Substrate (Furimazine, Promega)
- GSK9311 and GSK6853 dissolved in DMSO
- 96-well white assay plates

#### Procedure:

- Co-transfect HEK293T cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 plasmids.
- After 24 hours, harvest the cells and resuspend in Opti-MEM®.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension (e.g., final concentration 100 nM) and incubate.
- Dispense the cell suspension into the wells of a 96-well plate.
- Add serial dilutions of GSK9311 or DMSO to the wells.
- Incubate the plate for 18 hours at 37°C in a CO2 incubator.[2]
- Prepare the NanoBRET™ substrate according to the manufacturer's instructions.
- Add the substrate to each well.



- Read the plate within 5-10 minutes on a luminometer equipped with a 450 nm bandpass filter (for NanoLuc® emission) and a 610 nm longpass filter (for acceptor emission).[2]
- Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

## AlphaScreen® Assay

This is another biochemical assay format that can be used to assess the inhibition of the BRPF1-histone interaction by **GSK9311**.

- Principle: Similar to TR-FRET, this is a proximity-based assay. A GST-tagged BRPF1
  bromodomain is captured by Glutathione-coated Acceptor beads, and a biotinylated
  acetylated histone peptide is captured by Streptavidin-coated Donor beads. When the
  protein and peptide interact, the beads are brought into close proximity. Upon excitation at
  680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead,
  triggering a chemiluminescent signal. GSK9311 disrupts this interaction, causing a decrease
  in the signal.
- Materials:
  - Recombinant His-tagged or GST-tagged BRPF1 bromodomain
  - Biotinylated acetylated histone peptide (e.g., H4K12ac)
  - AlphaScreen® Glutathione Acceptor beads (PerkinElmer)
  - Streptavidin-coated Donor beads (PerkinElmer)
  - Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA
  - GSK9311 dissolved in DMSO
  - 384-well ProxiPlate™
- Procedure:



- Prepare serial dilutions of GSK9311 in Assay Buffer (final DMSO concentration ≤1%).
- $\circ$  Add 5 µL of diluted compound or DMSO to the wells of a 384-well plate.
- Add 5 μL of tagged BRPF1 bromodomain (e.g., final concentration 20-30 nM) to each well.
   [1][11]
- Incubate for 15-30 minutes at room temperature.
- $\circ$  Add 5  $\mu$ L of biotinylated histone peptide (e.g., final concentration 20-50 nM) to each well. [1][11]
- Incubate for 15-30 minutes at room temperature.
- In subdued light, prepare a mixture of AlphaScreen® Acceptor and Donor beads in Assay Buffer (e.g., final concentration 10 μg/mL each).
- Add 5 μL of the bead mixture to each well.
- Seal the plate and incubate in the dark for 1-2 hours at room temperature.
- Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

## **Cellular Thermal Shift Assay (CETSA®)**

This assay confirms target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Principle: When a small molecule like GSK9311 binds to its target protein (BRPF1), it
generally increases the protein's stability and resistance to heat-induced denaturation. In a
CETSA experiment, cells are treated with the compound, heated to various temperatures,
and then lysed. The amount of soluble, non-denatured BRPF1 remaining at each
temperature is quantified, typically by Western blot. A shift in the melting curve to a higher
temperature in the presence of the compound indicates target engagement.



#### Materials:

- Cell line expressing endogenous BRPF1 (e.g., HUT-78)
- Cell culture medium and reagents
- GSK9311 dissolved in DMSO
- Phosphate-buffered saline (PBS) with protease inhibitors
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibodies: Primary anti-BRPF1 antibody, HRP-conjugated secondary antibody
- SDS-PAGE and Western blotting reagents and equipment
- Thermal cycler or heating block

#### Procedure:

- Culture cells to a sufficient density.
- Treat cells with GSK9311 at the desired concentration or with DMSO (vehicle control) for 1-2 hours.
- Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by cooling.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble BRPF1 in each sample by Western blotting.



Data Analysis: Quantify the band intensities for BRPF1 at each temperature for both the
treated and control samples. Plot the percentage of soluble BRPF1 relative to the nonheated control against the temperature to generate melting curves. A rightward shift in the
curve for the GSK9311-treated sample indicates thermal stabilization and target
engagement. An isothermal dose-response experiment can also be performed at a single
temperature to determine an apparent cellular EC50.

## Conclusion

**GSK9311** is an indispensable tool for the study of BRPF protein biology. As a well-characterized negative control for the potent BRPF1 inhibitor GSK6853, it allows for the rigorous validation of on-target effects in cellular and biochemical assays. The data and protocols provided in this guide are intended to facilitate the use of **GSK9311** in dissecting the roles of BRPF1 and BRPF2 in gene regulation, development, and disease, and to aid in the broader field of epigenetic drug discovery.

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